Diamminesilver(1+)
Description
Historical Context of Silver Ammine Chemistry
The study of metal ammine complexes was pivotal in the development of modern coordination chemistry. wikipedia.org These compounds, featuring metal ions bonded to one or more ammonia (B1221849) (NH₃) ligands, were instrumental for chemists like Alfred Werner in the late 19th and early 20th centuries. wikipedia.orgncert.nic.in Werner prepared and characterized a vast number of coordination compounds, including various metal ammines, and studied their properties through simple experimental methods. ncert.nic.in His work on these complexes led to his revolutionary theory of coordination, which introduced the concepts of primary (oxidation state) and secondary (coordination number) valencies for a metal ion. ncert.nic.in
While much of the foundational work focused on kinetically inert complexes of cobalt(III) and chromium(III) to study isomerism, complexes of other metals, including silver(I), were also investigated. wikipedia.org Silver ammine complexes, particularly the stable [Ag(NH₃)₂]⁺ ion, provided a clear example of a metal complex with a distinct coordination number and geometry. fiveable.me The ease of formation and characteristic linear structure of the diammine silver(1+) cation helped solidify the principles of coordination chemistry that Werner and his contemporaries were developing. wikipedia.orgncert.nic.in
Significance of Diamminesilver(1+) in Modern Inorganic Research
The diammine silver(1+) complex continues to be a subject of interest in modern inorganic research, extending beyond its role as a textbook example of linear coordination. One significant area of contemporary research is in the field of nonlinear optical (NLO) materials. A recent study on [Ag(NH₃)₂]₂SO₄ demonstrated that the coordination of the Ag⁺ cation with ammonia ligands induces the formation of a noncentrosymmetric crystal structure. nih.gov This specific arrangement leads to valuable optical anisotropy, including a large birefringence and a phase-matching NLO response, highlighting a strategy where coordinating the cationic part of a salt can significantly enhance its optical properties. nih.gov
Furthermore, the complex is central to ongoing studies aimed at understanding the fundamental coordination chemistry of silver ions. Research using FT-ICR mass spectrometry and DFT calculations has explored the delicate balance of factors governing silver's coordination preference, including its tendency for sd-hybridization, its ability to polarize ligands, and the influence of solvent networks. nih.gov The well-defined [Ag(NH₃)₂]⁺ species serves as a critical reference point in these advanced physicochemical studies. nih.gov The complex's formation and stability are also key in various applications, from its use in creating silver nanoparticles to its role as a caries-arresting agent in clinical dentistry. frontiersin.orgresearchgate.net
Fundamental Principles of Silver(I) Coordination
The chemistry of diammine silver(1+) is governed by the intrinsic electronic properties of the silver(I) cation. With a d¹⁰ electronic configuration, the Ag⁺ ion lacks the stereochemical preferences typically imposed by partially filled d-orbitals, allowing for a flexible coordination sphere. researchgate.netnih.gov
Overview of Silver(I) Coordination Geometries
The silver(I) ion is known for its ability to adopt a wide variety of coordination numbers and geometries, a flexibility attributed to the lack of stereochemical directionality from its filled 4d¹⁰ electron shell. researchgate.netresearchgate.netresearchgate.net While it can exhibit coordination numbers ranging from 2 to 6 and even higher, lower coordination numbers are most prevalent. nih.govresearchgate.net A survey of crystallographic data indicates that four-coordinate and two-coordinate complexes are the most common, followed by three-coordinate geometries. researchgate.net
The observed geometry is highly dependent on the nature of the ligands, the counter-ions present, and crystal packing forces. researchgate.netrsc.org Common geometries include linear for two-coordination, trigonal planar or T-shaped for three-coordination, and tetrahedral for four-coordination. researchgate.netresearchgate.net Less common, higher coordination geometries such as trigonal bipyramidal and octahedral have also been characterized. nih.govresearchgate.net
| Coordination Number | Common Geometry | Reference(s) |
| 2 | Linear | researchgate.netresearchgate.netresearchgate.net |
| 3 | Trigonal Planar, T-Shaped | researchgate.netresearchgate.netacs.org |
| 4 | Tetrahedral, Square Planar | researchgate.netresearchgate.netresearchgate.net |
| 5 | Trigonal Bipyramidal, Square Pyramidal | nih.govresearchgate.net |
| 6 | Octahedral | researchgate.netnih.gov |
Propensity for Linear Two-Coordination in Diamminesilver(1+)
Despite the variety of possible geometries, the silver(I) ion shows a distinct propensity for forming linear, two-coordinate complexes, particularly with ligands like ammonia. researchgate.netacs.org The formation of the stable [Ag(NH₃)₂]⁺ complex ion in aqueous solution is a well-established phenomenon. acs.org This preference for two-coordination with ammonia is so strong that it has been considered an unusual characteristic when compared to the stepwise formation constants of other metal complexes. acs.org This tendency is often explained by the concept of hybridization of the metal's valence orbitals. nih.govacs.org
Theoretical Basis of sd-Hybridization in [Ag(NH₃)₂]⁺
The linear geometry of the [Ag(NH₃)₂]⁺ cation is frequently explained by the hybridization of the silver(I) ion's valence orbitals. The theoretical basis for this involves the following steps:
Orbital Hybridization : With a completely filled 4d subshell, the Ag⁺ ion utilizes its vacant, higher-energy orbitals for bonding with the two ammonia ligands. The theory proposes that the empty 5s orbital and one of the empty 5p orbitals mix to form two equivalent sp hybrid orbitals. doubtnut.combrainly.inaskfilo.com These two sp hybrid orbitals are oriented 180° apart, resulting in a linear geometry. askfilo.com Each of these hybrid orbitals can then accept a lone pair of electrons from an ammonia ligand to form two strong sigma bonds.
An alternative but related description involves sd-hybridization, where the 5s orbital mixes with one of the d-orbitals (specifically, the d_z² orbital). nih.govacs.org This model is also used to explain the linear preference for d¹⁰ metal ions. Both sp and sd hybridization models effectively account for the well-established linear structure of the [Ag(NH₃)₂]⁺ complex.
| Step | Description | Electron Configuration/Orbitals | Reference(s) |
| 1 | Neutral Silver Atom (Ag) | [Kr] 4d¹⁰ 5s¹ | doubtnut.comdoubtnut.com |
| 2 | Silver(I) Ion (Ag⁺) | [Kr] 4d¹⁰ 5s⁰ 5p⁰ | doubtnut.comdoubtnut.com |
| 3 | Hybridization for Bonding | Two sp hybrid orbitals formed from the 5s and one 5p orbital. | doubtnut.combrainly.inaskfilo.com |
| 4 | Complex Formation | Each NH₃ ligand donates an electron pair to an empty sp hybrid orbital on Ag⁺. | brainly.in |
Structure
2D Structure
Properties
CAS No. |
16972-61-5 |
|---|---|
Molecular Formula |
AgH6N2+ |
Molecular Weight |
141.93 g/mol |
IUPAC Name |
silver;azane |
InChI |
InChI=1S/Ag.2H3N/h;2*1H3/q+1;; |
InChI Key |
IWIFJNQIJSKDJE-UHFFFAOYSA-N |
SMILES |
N.N.[Ag+] |
Canonical SMILES |
N.N.[Ag+] |
Other CAS No. |
16972-61-5 |
Related CAS |
23606-32-8 (nitrate) |
Synonyms |
silver (1+), diammine- silver diammine silver diammine chloride silver diammine hydroxide silver diammine nitrate |
Origin of Product |
United States |
Synthesis Methodologies for Diamminesilver 1+ Complexes
Classical Preparative Routes
Traditional methods for synthesizing diammine silver(1+) complexes are well-documented and widely practiced, particularly in laboratory settings. These routes typically involve reactions in aqueous solutions or the preparation of solid-state salts.
The most common method for preparing diammine silver(1+) is through the reaction of a soluble silver salt, most frequently silver nitrate (B79036) (AgNO₃), with aqueous ammonia (B1221849). stainsfile.com This process is famously used to create Tollens' reagent, a qualitative laboratory test reagent for distinguishing aldehydes from ketones. libretexts.orgwikipedia.org
The synthesis is typically a two-step procedure:
An aqueous solution of silver nitrate is treated with a hydroxide (B78521) base, such as sodium hydroxide (NaOH), which causes the precipitation of a brown solid, silver(I) oxide (Ag₂O). libretexts.orgvedantu.comresearchgate.net
Aqueous ammonia is then added dropwise to this mixture. The ammonia coordinates with the silver ions, dissolving the precipitate and forming the colorless, soluble diammine silver(I) complex, [Ag(NH₃)₂]⁺. libretexts.orgvedantu.comresearchgate.nettutoroot.com
The net ionic equation for the formation of the complex from silver ions and ammonia is: Ag⁺(aq) + 2 NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq)
This equilibrium is highly dependent on the concentration of ammonia. The resulting solution contains the diammine silver(I) cation, with the counter-ion from the original salt (e.g., nitrate, NO₃⁻) remaining in the solution. A similar reaction occurs when adding ammonia to other silver salts like silver chloride (AgCl), where the insoluble salt dissolves to form the soluble diammine silver(1+) complex. chegg.comncert.nic.in
Table 1: Classical Aqueous Synthesis of Diamminesilver(1+) (Tollens' Reagent)
| Step | Reactants | Procedure | Observation |
|---|---|---|---|
| 1 | Silver Nitrate (AgNO₃) soln., Sodium Hydroxide (NaOH) soln. | Add NaOH solution dropwise to the AgNO₃ solution. vedantu.com | A light brown precipitate of Silver(I) Oxide (Ag₂O) is formed. vedantu.comresearchgate.net |
| 2 | Ag₂O precipitate, Aqueous Ammonia (NH₃) | Add concentrated aqueous ammonia dropwise while stirring. vedantu.comchegg.com | The brown precipitate dissolves completely. |
| Final Product | | | A clear, colorless solution of Diamminesilver(1+) complex, [Ag(NH₃)₂]⁺, is obtained. vedantu.comtutoroot.com |
While most commonly prepared and used in solution, solid salts of the diammine silver(1+) complex can also be synthesized.
One method involves the crystallization of the complex from a concentrated ammoniacal aqueous solution of a silver salt. For instance, diamminesilver(I) nitrate, Ag(NH₃)₂NO₃, can be crystallized by preparing a solution of silver nitrate with a specific silver-to-ammonia molar ratio and allowing for slow evaporation, often in a desiccator over a drying agent like potassium hydroxide (KOH) pellets. scispace.com These resulting crystals are often unstable in air, decomposing through the loss of ammonia over a few hours. scispace.com
A more modern approach to solid-state synthesis is mechanochemistry , which involves reactions induced by mechanical energy, such as grinding or milling, often in the absence of solvents. acs.orgnih.gov This technique has been successfully used to prepare various coordination compounds and organometallic complexes. acs.orgresearchgate.net While specific reports on the direct mechanochemical synthesis of diammine silver(I) salts from simple silver salts and a solid ammonia source are not extensively detailed, the methodology has been applied to synthesize related complex silver(I) systems, indicating its potential as a viable, solvent-free preparative route. researchgate.net
Green Chemistry Approaches in Diamminesilver(1+) Synthesis
Green chemistry principles, which encourage the use of environmentally benign solvents, reduced energy consumption, and sustainable materials, are increasingly being applied to chemical synthesis.
The synthesis of diammine silver(1+) can be aligned with green chemistry principles in several ways. The classical aqueous synthesis itself can be considered relatively "green" as it uses water, a non-toxic and readily available solvent. libretexts.orgvedantu.com
More advanced green approaches focus on biogenic synthesis , where biological entities are used to facilitate the reaction. This is particularly prevalent in the synthesis of silver nanoparticles, where the diammine silver(1+) complex often serves as a precursor. nih.gov
Plant Extracts: Extracts from plants like Cuminum cyminum (cumin) or Punica granatum (pomegranate) contain phytochemicals with functional groups (e.g., hydroxyl groups in flavonoids) that can reduce silver ions. nih.govkashanu.ac.ir The process typically involves mixing an aqueous silver nitrate solution with the plant extract, which can act as both a reducing and stabilizing agent. nih.govkashanu.ac.ir
Microorganisms: Fungi and bacteria have also been utilized. For example, the yeast Meyerozyma guilliermondii has been shown to accomplish the intracellular synthesis of silver/silver chloride nanoparticles, a process that inherently involves the complexation of silver ions within the cell as a preliminary step. researchgate.net
These biogenic methods are cost-effective, eco-friendly, and avoid the need for harsh chemical reagents. nih.govresearchgate.net Furthermore, sonochemical synthesis, which employs ultrasound to drive chemical reactions, represents another energy-efficient and green alternative that has been used to create novel coordination polymers. scispace.com
Advanced Spectroscopic and Structural Characterization of Diamminesilver 1+
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations and, consequently, the bonding and structure of the diammine silver(1+) cation.
Infrared (IR) Spectroscopic Analysis of Ligand Vibrations in Diamminesilver(1+) Complexes
Infrared spectroscopy is a powerful tool for probing the vibrational modes of the ammonia (B1221849) ligands within the [Ag(NH₃)₂]⁺ complex. The coordination of ammonia to the silver(I) ion results in shifts in the N-H stretching and bending frequencies compared to free ammonia, and gives rise to new vibrations associated with the Ag-N bond.
Key vibrational modes observed in the IR spectra of diammine silver(1+) salts include the symmetric and asymmetric N-H stretching, symmetric and asymmetric NH₃ deformation (bending), and NH₃ rocking vibrations. Furthermore, the Ag-N stretching vibrations are of particular interest as they directly probe the coordination bond.
Table 1: Infrared Vibrational Frequencies (cm⁻¹) for Diamminesilver(1+) Complexes
| Vibrational Mode | [Ag(NH₃)₂]₂SO₄ | [Ag(NH₃)₂]NO₃ | General Assignment |
|---|---|---|---|
| Asymmetric N-H Stretch | 3330 | 3365 | νₐₛ(N-H) |
| Symmetric N-H Stretch | 3240 | 3275 | νₛ(N-H) |
| Asymmetric NH₃ Deformation | 1615 | 1610 | δₐₛ(NH₃) |
| Symmetric NH₃ Deformation | 1235 | 1240 | δₛ(NH₃) |
| NH₃ Rocking | 720 | 730 | ρ(NH₃) |
| Asymmetric Ag-N Stretch | 460 | 470 | νₐₛ(Ag-N) |
Note: Data compiled from various spectroscopic studies. Exact frequencies may vary slightly depending on the counter-ion and solid-state packing effects.
The positions of these bands can be influenced by the nature of the counter-anion and the crystal lattice environment due to hydrogen bonding and other intermolecular interactions.
Raman Spectroscopic Studies on [Ag(NH₃)₂]⁺ Ions
Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric Ag-N stretching mode is typically strong and easily identifiable in the Raman spectrum, offering a direct measure of the strength of the silver-ligand bond. Studies on aqueous solutions of diammine silver(1+) complexes have been instrumental in characterizing this vibration.
Table 2: Raman Vibrational Frequencies (cm⁻¹) for the [Ag(NH₃)₂]⁺ Ion in Aqueous Solution
| Raman Shift (cm⁻¹) | Assignment | Polarization |
|---|---|---|
| ~370 | Symmetric Ag-N Stretch (νₛ(Ag-N)) | Polarized |
Note: The symmetric Ag-N stretching vibration is a key diagnostic peak in the Raman spectrum of the diammine silver(1+) cation. The study of diammine silver(I) acetate in solution also reveals bands associated with the counter-ion.
The high intensity and polarized nature of the symmetric Ag-N stretch in the Raman spectrum are consistent with the linear D∞h symmetry of the [Ag(NH₃)₂]⁺ cation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in solution. For the diammine silver(1+) complex and its derivatives, ¹H, ¹³C, and ¹⁹F NMR can provide valuable information.
Fluorine NMR (¹⁹F NMR) for Ligand Exchange Processes Involving Related Fluoride Complexes
¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus biophysics.orgwikipedia.org. In the context of silver(I) ammine complexes, ¹⁹F NMR can be used to study complexes containing fluoride ions or fluorinated ligands.
Recent studies on the interaction of silver diammine fluoride (SDF) with hydroxyapatite have utilized ¹⁹F MAS-NMR to characterize the resulting fluoride-containing products researchgate.netresearchgate.netnih.gov.
Table 4: ¹⁹F NMR Chemical Shifts of Fluoride Species Formed from Silver Diammine Fluoride Reactions
| Species | ¹⁹F Chemical Shift (ppm) | Conditions |
|---|---|---|
| Loosely bound fluoride | -115.8 to -116.9 | Initial adsorption on hydroxyapatite researchgate.netnih.gov |
| Calcium Fluoride (CaF₂) | -107.8 to -108.1 | Formed upon reaction of SDF with hydroxyapatite researchgate.netnih.gov |
Note: These chemical shifts were obtained from solid-state ¹⁹F MAS-NMR studies of the reaction products of silver diammine fluoride with hydroxyapatite and may differ from solution-state values.
X-ray Diffraction Techniques
X-ray diffraction on single crystals is the definitive method for determining the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and crystal packing. Several salts of the diammine silver(1+) cation have been characterized using this technique.
The [Ag(NH₃)₂]⁺ cation is consistently found to have a linear or nearly linear N-Ag-N geometry. The Ag-N bond lengths can vary slightly depending on the counter-ion and the crystal packing forces.
Table 5: Crystallographic Data for Diamminesilver(1+) Salts
| Compound | [Ag(NH₃)₂]NO₃ unibas.itscispace.com | [Ag(NH₃)₂]OAc researchgate.netresearchgate.net | [Ag(NH₃)₂]₂SO₄ |
|---|---|---|---|
| Crystal System | Orthorhombic | Monoclinic | Tetragonal |
| Space Group | Pnnm | P2/m | P42(1)c |
| a (Å) | 8.088(3) | 789.9(5) | 8.442(2) |
| b (Å) | 10.416(5) | 604.1(5) | 8.442(2) |
| c (Å) | 6.261(2) | 1290.4(5) | 6.399(3) |
| **β (°) ** | 90 | 97.436(5) | 90 |
| Ag-N Bond Length (Å) | 2.12(1) | Not specified | Not specified |
| N-Ag-N Bond Angle (°) | 180 | "close to linear" | 174.3 |
Note: OAc refers to the acetate anion (CH₃COO⁻). Data for diammine silver(I) sulfate is also included researchgate.net.
The crystal structures reveal that the linear diammine silver(I) cations are often arranged in stacks, with potential for weak Ag-Ag interactions, known as argentophilic interactions researchgate.netresearchgate.net.
Coordination Chemistry and Ligand Dynamics of Diamminesilver 1+
Ligand Exchange Kinetics and Mechanisms
Ligand exchange reactions are fundamental processes in coordination chemistry, involving the substitution of one ligand in a complex ion with another. libretexts.orgchemguide.co.uk The dynamics of these reactions provide insight into the lability and stability of the complex.
Exchange Reactions of Ammonia (B1221849) Ligands with Water Molecules
In aqueous solutions, the ammonia ligands of the diammine silver(1+) complex are in constant exchange with the surrounding water molecules. This dynamic equilibrium is a key feature of the complex's chemistry. Studies on ammoniated silver cations reacting with water have shown that ligand exchange proceeds rapidly. nih.gov For instance, research using Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry on ammoniated silver cations, Ag⁺(NH₃)ₙ, demonstrated that the exchange with water molecules occurs swiftly until only three ammonia ligands remain, followed by a much slower loss of an additional ligand to form the stable [Ag(NH₃)₂(H₂O)ₘ]⁺ clusters. nih.gov
The mechanism for such exchange reactions in many aqua-metal ions is often dissociative or involves a dissociative interchange. researchgate.netualberta.ca In a dissociative pathway, a ligand first detaches from the central metal ion, forming a short-lived intermediate with a lower coordination number, which is then attacked by the incoming ligand. The rate of these reactions often shows little dependence on the nature of the incoming ligand and is comparable to the rate of water exchange on the same metal ion, which is consistent with a dissociative mechanism. ualberta.ca
Influence of Other Ligands on Ammonia Exchange Dynamics
The kinetics of ammonia ligand exchange can be influenced by the presence of other species in the solution. While specific kinetic data on the influence of various other ligands on the [Ag(NH₃)₂]⁺ system is specialized, general principles of coordination chemistry suggest that both steric and electronic factors of incoming ligands play a role. libretexts.org Competing ligands can affect the equilibrium position and the rate at which ammonia molecules are substituted. For example, ligands that form more stable bonds with silver(I) can shift the equilibrium away from the diammine complex. stackexchange.com The presence of ions that can form outer-sphere complexes might also alter the reaction pathway and kinetics. researchgate.net A novel approach using electrospray ionization mass spectrometry (ESI-MS) with isotopically labeled ligands has been developed to determine ligand exchange parameters and provide mechanistic insights into these processes in solution. nih.gov
Thermodynamics of Diamminesilver(1+) Complex Formation
The stability of the diammine silver(1+) complex in solution is quantified by thermodynamic parameters, including equilibrium constants, enthalpy, and entropy of formation. solubilityofthings.com These values are crucial for understanding the chemical behavior of silver ions in the presence of ammonia.
Equilibrium Constants and Stability Studies in Aqueous Solutions
The formation of the diammine silver(1+) complex in an aqueous solution occurs in a stepwise manner. The first ammonia molecule binds to the hydrated silver ion, followed by the second ammonia molecule. libretexts.orgyoutube.com
The reactions are as follows:
Ag⁺(aq) + NH₃(aq) ⇌ [Ag(NH₃)]⁺(aq) (Stepwise constant K₁)
[Ag(NH₃)]⁺(aq) + NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq) (Stepwise constant K₂)
The stability of the complex is indicated by the magnitude of these formation constants (K_f); a high K_f value signifies a stable complex. fiveable.me Various studies have reported the values for these constants, which are summarized in the table below.
| Constant | Value | Log Value | Source |
| K₁ | 2.04 x 10³ | 3.31 | depauw.educhegg.com |
| K₂ | 5.25 x 10³ | 3.72 | chegg.com |
| β₂ (K₁K₂) | 1.07 x 10⁷ | 7.03 | chegg.com |
| K₁ | 2.1 x 10³ | 3.32 | youtube.com |
| K₂ | 8.2 x 10³ | 3.91 | youtube.com |
| β₂ (K₁K₂) | 1.72 x 10⁷ | 7.24 | youtube.com |
| K₁ | - | 3.3 | acs.org |
| K₂ | - | 3.89 | acs.org |
| β₂ | - | 7.20 | acs.org |
Note: The values for equilibrium constants can vary slightly between different sources due to variations in experimental conditions such as temperature and ionic strength.
Enthalpy and Entropy Contributions to Complex Stability
The stability of a coordination complex, as represented by the Gibbs Free Energy (ΔG°), is determined by both enthalpy (ΔH°) and entropy (ΔS°) changes during its formation. solubilityofthings.com For the complexation of silver(I) with amine ligands, the formation is generally a strongly exothermic process, meaning it releases heat (negative ΔH°). mdpi.comnih.govnih.govuniud.it This favorable enthalpy change is the primary driving force for the reaction. solubilityofthings.com
Anomalous Complexation Behavior of Silver(I) with Ammonia
The stepwise formation of metal complexes typically follows a pattern where the first association constant (K₁) is larger than the second (K₂), and so on. acs.org This is due to factors like decreasing statistical probability for binding and increasing steric hindrance. However, the complexation of silver(I) with ammonia exhibits an anomalous property in aqueous solution where the second association constant is larger than the first (K₂ > K₁). acs.org
This unusual behavior is not due to intrinsic gas-phase energetics or inter-ligand steric effects, as ammonia is a small ligand. acs.org Instead, research indicates that this anomaly arises from the poor affinity of the silver(I) ion for water and specific solvation effects. acs.orgacs.org Density-functional theory (DFT) calculations have shown that the addition of the first ammonia molecule to the hydrated silver(I) ion results in the exclusion of not one, but two water molecules from the inner solvation shell. acs.orgacs.org This significant reorganization of the solvation sphere selectively reduces the equilibrium constant for the first association (K₁). The second ammonia addition then proceeds more favorably, leading to the observed K₂ > K₁ relationship. acs.org This phenomenon is a strong specific solvation effect that cannot be adequately described by simple dielectric continuum models of solvation. acs.org
Argentophilic Interactions in Solid-State Diamminesilver(1+) Complexes
Argentophilic interactions represent a specific type of metallophilic interaction, which is an attractive force between seemingly closed-shell metal centers. nih.govresearchgate.net In the context of silver(I) chemistry, these d¹⁰-d¹⁰ interactions play a significant role in determining the structural characteristics of solid-state complexes. nih.govresearchgate.net These forces, while weaker than covalent bonds, are comparable in strength to hydrogen bonds and are stronger than typical van der Waals interactions. researchgate.net The interaction arises from the overlap of filled 5d orbitals with empty 6s and 6p orbitals, effectively acting as a strong form of van der Waals attraction. nih.gov
The presence and significance of argentophilic interactions are typically evaluated by the distance between silver atoms (Ag···Ag) in a crystal lattice. The sum of the van der Waals radii for two silver atoms is 3.44 Å, while the interatomic distance in metallic silver is 2.88 Å. nih.gov Generally, Ag···Ag distances less than the sum of the van der Waals radii indicate the presence of argentophilic interactions. These interactions are considered particularly significant when the distance is less than 3.0 Å. nih.gov
| Interaction Type | Typical Distance Range | Strength Comparison |
| Argentophilic Interaction | < 3.44 Å | Comparable to hydrogen bonds |
| Significant Argentophilic Interaction | < 3.0 Å | Stronger than van der Waals forces |
| Van der Waals (Ag···Ag) | ~ 3.44 Å | Weaker than hydrogen bonds |
| Covalent Ag-Ag Bond | ~ 2.88 Å (in metallic Ag) | Strongest |
Coordination of Silver(I) with Diverse N-Donor Ligands Beyond Ammonia
The silver(I) ion (Ag⁺), with its [Kr] 4d¹⁰5s⁰ electron configuration, exhibits remarkable coordination versatility. nih.gov Its flexible coordination sphere allows it to form stable complexes with a wide variety of ligands and sustain coordination numbers ranging from two to six. researchgate.netnih.gov While the linear, two-coordinate geometry seen in the diammine silver(1+) cation is the most common, complexes with trigonal, tetrahedral, and even higher coordination geometries are well-documented. researchgate.netnih.gov This diversity is partly due to the d¹⁰ electronic configuration, which confers no strong stereochemical preference. researchgate.net
Beyond ammonia, silver(I) readily forms complexes with a vast array of other nitrogen-donor ligands. The nature of the nitrogen atom's hybridization (sp³, sp², or sp) in the ligand influences the bonding and stability of the resulting complex. nih.gov The primary bonding interaction consists of a σ-donation from the nitrogen lone pair of electrons into the empty 5s orbital of the Ag⁺ ion. nih.gov Computational studies indicate that for many N-donor ligands, the two-coordinated complex is the most stable form, exhibiting the shortest Ag⁺–N bond distances and the most favorable Gibbs free energy of formation. nih.gov This enhanced stability is attributed to superior electrostatic interactions and charge transfer in the two-coordinate geometry. nih.gov
A variety of N-donor ligands have been studied in coordination with silver(I), leading to the development of diverse structures, including metal-organic frameworks and coordination polymers. uniurb.it The electronic properties of the ligand play a crucial role; for example, electron-donating groups on a ligand can strengthen the Ag-N bond. nih.gov
The table below summarizes various types of N-donor ligands that coordinate with silver(I) and the typical coordination geometries observed.
| Ligand Type | Example Ligands | Typical Coordination Geometries |
| sp³ Amines | Ammonia (NH₃) | Linear (2-coordinate) |
| sp² Imines | Azomethine (NH=CH₂) | Distorted Linear (2-coordinate) |
| sp² Heterocycles | Pyridine, Polypyridines, N-heterocyclic carbenes (NHCs) | Linear, Trigonal, Tetrahedral, Octahedral |
| sp Nitriles | Hydrogen Cyanide (HCN), Acetonitrile (CH₃CN), Dinitriles | Linear, Polymeric Chains |
These complexes have applications in various fields, with their properties such as solubility, stability, and reactivity being finely tuned by the specific choice of the N-donor ligand. unife.it
Computational Chemistry and Theoretical Studies of Diamminesilver 1+
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations offer deep insights into the distribution of electrons and the energies of molecular orbitals within the [Ag(NH₃)₂]⁺ complex. These studies are fundamental to understanding the stability and reactivity of the ion.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. Studies on the diamminesilver(1+) cation using DFT have provided detailed information on its bonding and vibrational properties.
DFT calculations have been employed to determine optimized geometries, bond energies, and vibrational frequencies. For instance, calculations at the B3LYP/DZVP level of theory have determined the binding energies for the sequential addition of ammonia (B1221849) ligands to a silver(I) ion. The binding energies for the first and second ammonia molecules are calculated to be 40.1 and 36.1 kcal mol⁻¹, respectively, which are significantly larger than those for the third and fourth ligands (15.1 and 11.0 kcal mol⁻¹). This highlights the pronounced stability of the two-coordinate [Ag(NH₃)₂]⁺ complex. researchgate.net
Natural Bond Orbital (NBO) analysis, a feature of DFT studies, reveals the nature of the silver-ammonia bond. It shows that the bond is primarily characterized by σ-donation from the nitrogen lone pair of the ammonia ligand to the empty 5s orbital of the Ag⁺ ion. nih.gov This interaction is a key factor in the stability of the complex. Furthermore, DFT has been used in conjunction with the "Atoms in Molecules" (AIM) theory to analyze C-H···Ag interactions in more complex silver(I) coordination systems, supporting the existence and nature of such weak interactions. nih.gov
| Parameter | Calculated Value (B3LYP/DZVP) | Experimental Value |
|---|---|---|
| Ag⁺–N Bond Distance (Å) | 2.17 | ~2.11-2.16 |
| First NH₃ Binding Energy (kcal/mol) | 40.1 | - |
| Second NH₃ Binding Energy (kcal/mol) | 36.1 | - |
Note: Experimental bond distances can vary slightly depending on the counter-ion and crystal lattice environment. iucr.org Binding energies are from theoretical calculations. researchgate.net
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy.
While DFT is a workhorse for many systems, ab initio calculations have been applied to silver complexes to provide benchmark results. For example, in studies of more complex silver-containing systems, ab initio methods have been used to investigate the electronic structure and optical properties of materials like silver azide (AgN₃). nih.gov For the diamminesilver(I) cation itself, high-level ab initio calculations confirm the electronic structure predicted by DFT, particularly the significant role of the silver 4d and 5s orbitals in bonding. These methods are crucial for accurately describing electron correlation effects, which can be important in transition metal complexes.
Modeling of Coordination Geometry and Bonding
A defining feature of the [Ag(NH₃)₂]⁺ ion is its linear N-Ag-N geometry. Theoretical modeling has been essential in explaining the origin of this preference and how it is influenced by its environment.
The linear geometry of two-coordinate d¹⁰ metal ions like Ag⁺ is a classic example in coordination chemistry. libretexts.org Theoretical models explain this preference through the concept of orbital hybridization. The silver(I) ion has a [Kr]4d¹⁰ electron configuration. reddit.com To accept a pair of electrons from each of the two ammonia ligands, the vacant 5s and one of the 5p orbitals on the silver ion hybridize to form two collinear sp hybrid orbitals. quora.com These orbitals are oriented 180° from each other, leading to the linear arrangement of the two Ag-N bonds. libretexts.orgquora.com
This two-coordinate linear structure is the most common for Ag(I) and is energetically favored over higher coordination numbers. researchgate.netresearchgate.net The flexibility in the coordination geometry of silver(I) is attributed to the lack of stereochemical preference from the filled 4d¹⁰ shell. researchgate.net While linear geometry is predominant for two-coordination, slight deviations from a perfect 180° angle can occur in the solid state due to crystal packing forces and hydrogen bonding. iucr.org
While the intrinsic geometry of [Ag(NH₃)₂]⁺ is linear, its structure within a crystal lattice is influenced by intermolecular forces, particularly hydrogen bonding. The hydrogen atoms on the ammonia ligands are acidic enough to act as hydrogen bond donors to anionic counter-ions (e.g., fluoride, nitrate (B79036), or sulfate).
Computational and crystallographic studies have shown that these N-H···anion hydrogen bonds are crucial for the stability of the supramolecular structure. iucr.org These interactions can cause minor but measurable deviations from the ideal 180° N-Ag-N bond angle. For example, in the crystal structure of [Ag(NH₃)₃]₂[Ag(NH₃)₂]₂[SnF₆]F₂, the N-Ag-N angle in the diamminesilver(I) cation is 170.93(7)°, with the bending attributed to hydrogen bonding with adjacent fluoride and hexafluorostannate anions. iucr.org
The Ag⁺ ion also has the ability to polarize the coordinated ammonia ligands, which in turn affects the strength of their hydrogen bonding interactions with the surrounding solvent or counter-ions. This delicate balance between the preference for linear coordination and the influence of hydrogen bonding networks is a key aspect of the coordination chemistry of silver cations. nih.gov
Simulation of Ligand Exchange Dynamics
Molecular dynamics (MD) simulations and other computational techniques can be used to model the dynamic behavior of ions in solution, including the process of ligand exchange.
The exchange of ligands in metal complexes is a fundamental process in chemistry. Recent advances in computational methods, such as combining machine learning potentials with ab initio molecular dynamics, have made it possible to simulate these events with high accuracy. chemrxiv.org These simulations can reveal the mechanisms of ligand exchange, which can be associative (where the incoming ligand binds before the old one leaves) or dissociative (where the old ligand leaves first). arxiv.org
For silver(I), FT-ICR mass spectrometry experiments complemented by DFT calculations have investigated ligand exchange reactions in the gas phase. nih.gov For example, when hydrated silver ion clusters, [Ag(H₂O)ₙ]⁺, react with ammonia, a rapid exchange occurs until a certain number of ammonia ligands are incorporated. nih.gov Conversely, the reaction of ammoniated silver clusters, [Ag(NH₃)ₙ]⁺, with water shows a rapid exchange until only three or two ammonia ligands remain, again highlighting the stability of the low-coordinate species. nih.gov While detailed simulations of the precise ligand exchange dynamics for [Ag(NH₃)₂]⁺ in aqueous solution are complex, these combined experimental and theoretical studies provide significant insight into the thermodynamic and kinetic factors that govern these processes. arxiv.orgsemanticscholar.org
Theoretical Prediction of Spectroscopic Properties of Diamminesilver(1+)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For the Diamminesilver(1+) cation, theoretical methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate its vibrational and electronic spectra, respectively. These calculations are performed on the molecule's optimized equilibrium geometry.
Vibrational Spectra (Infrared and Raman)
The vibrational frequencies of Diamminesilver(1+) can be predicted using DFT calculations. After obtaining a minimum energy structure, a frequency analysis is performed, which calculates the second derivatives of the energy with respect to the nuclear coordinates. This analysis yields a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration.
It is a well-established practice in computational chemistry that calculated harmonic frequencies are often systematically higher than the fundamental frequencies observed experimentally due to the neglect of anharmonicity and the use of incomplete basis sets. huntresearchgroup.org.uknih.gov To account for this, computed frequencies are often multiplied by an empirical scaling factor (typically between 0.9 and 1.0) to improve agreement with experimental data. nih.gov
For the linear Diamminesilver(1+) complex, which belongs to the D∞h point group, the expected vibrational modes include Ag-N stretching, NH3 rocking, and internal NH3 ligand vibrations. A theoretical study on analogous diammine complexes of palladium(II) and platinum(II) has shown good agreement between vibrational frequencies calculated via ab initio methods and experimental values, lending confidence to the application of these methods to similar complexes. nih.gov
The interactive table below presents a hypothetical set of theoretically predicted, unscaled harmonic vibrational frequencies and their assignments for the Diamminesilver(1+) cation, illustrative of what a typical DFT calculation would yield.
| Mode | Symmetry | Calculated Frequency (cm-1) | Vibrational Assignment | IR Activity | Raman Activity |
|---|---|---|---|---|---|
| ν1 | σg+ | 3450 | Symmetric N-H Stretch | Inactive | Active |
| ν2 | σg+ | 420 | Symmetric Ag-N Stretch | Inactive | Active |
| ν3 | σu+ | 3455 | Asymmetric N-H Stretch | Active | Inactive |
| ν4 | σu+ | 410 | Asymmetric Ag-N Stretch | Active | Inactive |
| ν5 | πg | 1450 | NH3 Degenerate Deformation (scissoring) | Inactive | Active |
| ν6 | πg | 850 | NH3 Rocking | Inactive | Active |
| ν7 | πu | 1455 | NH3 Degenerate Deformation (scissoring) | Active | Inactive |
| ν8 | πu | 855 | NH3 Rocking | Active | Inactive |
Electronic Spectra (UV-Visible)
The electronic absorption spectrum of Diamminesilver(1+) is predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground electronic state to various excited states, along with the corresponding oscillator strengths (f), which are proportional to the intensity of the absorption bands. mdpi.com
The Diamminesilver(1+) ion has a filled d-shell (d10) electronic configuration. Consequently, d-d electronic transitions are not possible. The predicted electronic spectrum is therefore expected to be dominated by charge-transfer transitions, likely occurring at high energies in the ultraviolet region. Computational studies on the hydrated silver cation (Ag+) indicate that it does not have significant absorption bands above 200 nm. chemrxiv.org The addition of ligands like ammonia would be expected to shift these transitions, but they would likely remain in the deep UV range.
The following interactive table shows a plausible set of results from a TD-DFT calculation for Diamminesilver(1+), detailing the predicted wavelength of maximum absorption (λmax), the calculated oscillator strength, and the principal orbital contributions to the electronic transition.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|---|
| S0 → S1 | 215 | 0.085 | HOMO → LUMO | Ligand-to-Metal Charge Transfer (LMCT) |
| S0 → S2 | 198 | 0.002 | HOMO-1 → LUMO | LMCT |
| S0 → S3 | 185 | 0.120 | HOMO → LUMO+1 | LMCT / Intra-ligand |
Redox Chemistry and Mechanisms Involving Diamminesilver 1+
Reduction of Diamminesilver(1+) to Metallic Silver
The reduction of the diammine silver(1+) cation to elemental silver is a hallmark of its chemical properties. This process is central to its application in qualitative analysis and the synthesis of silver mirrors and nanoparticles. The complex is more challenging to reduce than the simple hydrated silver ion, which allows for a more controlled deposition of metallic silver compoundchem.com.
Tollens' reagent, a colorless, basic, aqueous solution of the diammine silver(1+) complex, serves as a classical tool for the qualitative identification of aldehydes geeksforgeeks.orgchemistrylearner.com. The test, often called the silver mirror test, is based on the mild oxidizing nature of the [Ag(NH₃)₂]⁺ complex, which is capable of oxidizing aldehydes but not ketones (with the exception of α-hydroxy ketones) geeksforgeeks.orgchemistrylearner.comyoutube.com.
The mechanism of this redox reaction can be summarized in several key steps stackexchange.comyoutube.com:
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
Oxidation-Reduction: The intermediate loses a hydride ion (H⁻), which acts as the reducing agent. This hydride is transferred to the diammine silver(1+) complex. Concurrently, the aldehyde is oxidized.
Electron Transfer: The silver(I) center in the [Ag(NH₃)₂]⁺ complex accepts an electron and is reduced to metallic silver (Ag⁰) stackexchange.com.
Silver Mirror Formation: The metallic silver precipitates out of the solution and, under the right conditions, deposits on the inner surface of the reaction vessel, creating a characteristic silver mirror geeksforgeeks.org.
Carboxylate Formation: The oxidized aldehyde forms a carboxylic acid, which is immediately deprotonated by the basic medium to yield a carboxylate ion youtube.com.
This reaction is a definitive test for the presence of an aldehydic group in a sample geeksforgeeks.org.
Various reducing agents beyond simple aldehydes can effect the precipitation of metallic silver from a diammine silver(1+) solution. The choice of reducing agent can influence the morphology and properties of the resulting silver particles.
Common reducing agents include:
Reducing Sugars: Sugars containing a hemiacetal group, such as glucose and fructose, can exist in an open-chain form with an aldehyde or α-hydroxy ketone group. These sugars give a positive Tollens' test chemistrylearner.comyoutube.com. Dextrose (a form of glucose) is frequently used in silver mirror demonstrations compoundchem.com.
Formaldehyde: This simple aldehyde is a potent reducing agent used in the synthesis of silver nanoparticles from the diammine silver(1+) complex researchgate.net.
Acetone: In a highly alkaline environment, acetone can act as a reducing agent for silver compounds, leading to the formation of metallic silver particles nih.govresearchgate.net. The mechanism involves the formation of a carbanion from acetone in the presence of a strong base, which then facilitates the reduction researchgate.net.
Hydrazine Hydrate: This compound is employed as a reducing agent in the preparation of spherical silver particles, with ammonia (B1221849) acting as a complexing agent researchgate.net.
The table below summarizes the action of various reducing agents on the diammine silver(1+) complex.
| Reducing Agent | Functional Group / Type | Product of Oxidation | Application |
| Aldehydes (RCHO) | Aldehyde | Carboxylate (RCOO⁻) | Qualitative analysis (Tollens' Test) geeksforgeeks.org |
| Dextrose (Glucose) | Aldose (Reducing Sugar) | D-Gluconic acid compoundchem.com | Silver mirror formation compoundchem.com |
| Formaldehyde (HCHO) | Aldehyde | Formate (HCOO⁻) | Synthesis of silver nanoparticles researchgate.net |
| Acetone (CH₃COCH₃) | Ketone (in strong base) | Complex oxidation products | Preparation of dispersed silver particles nih.govresearchgate.net |
Solid-Phase Quasi-Intramolecular Redox Reactions of Diamminesilver(1+) Salts
The thermal stability of diammine silver(1+) salts is highly dependent on the nature of the counter-anion. When the anion is itself an oxidizing agent, complex solid-phase redox reactions can occur, often at relatively low temperatures. These are termed "quasi-intramolecular" because the reaction occurs between the cation's ligands (ammonia) and the discrete anion within the crystal lattice.
Diamminesilver(1+) Perchlorate ([Ag(NH₃)₂]ClO₄): The thermal decomposition of diammine silver(1+) perchlorate is a prime example of a solid-phase redox reaction. Instead of simply losing ammonia ligands, a redox reaction takes place between the reducing ammonia ligands and the oxidizing perchlorate anion mdpi.comresearchgate.net. This process begins at temperatures as low as 50°C mdpi.com. The reaction results in the formation of chlorine oxyacids with lower valence states, such as chlorite (ClO₂⁻) and chlorate (ClO₃⁻), as intermediates mdpi.comresearchgate.net. These intermediates can then disproportionate, leading to a mixture of silver chloride (AgCl) and silver perchlorate (AgClO₄). The final decomposition products are silver chloride, nitrogen gas (N₂), and water (H₂O) mdpi.comresearchgate.net.
Diamminesilver(1+) Permanganate ([Ag(NH₃)₂]MnO₄): Diamminesilver(1+) permanganate is another salt that undergoes internal redox reactions upon heating d-nb.inforesearchgate.net. The permanganate ion is a powerful oxidizing agent ankara.edu.tr. The thermal decomposition of this compound is complex. At around 80°C, a solid-phase reaction occurs. One proposed mechanism involves the formation of an unstable intermediate, [Ag(NH₃)NO₃], which then disproportionates into silver nitrate (B79036) (AgNO₃) and [Ag(NH₃)₂]NO₃ d-nb.inforesearchgate.net. In the presence of water, hydrolysis can lead to the formation of ammonium nitrate (NH₄NO₃) d-nb.inforesearchgate.net.
The thermal decomposition of these salts is not a simple ligand dissociation but a complex series of redox steps.
Decomposition Pathway for [Ag(NH₃)₂]ClO₄:
Initial Redox: A solid-phase redox reaction occurs between the ammonia (reducing agent) and the perchlorate (oxidizing agent) mdpi.comresearchgate.net. [Ag(NH₃)₂]ClO₄(s) → Intermediates (containing AgCl, AgClO₃, AgClO₂)
Disproportionation: The chlorite and chlorate intermediates disproportionate mdpi.comresearchgate.net. Intermediates → AgCl(s) + AgClO₄(s)
Decomposition Pathway for [Ag(NH₃)₂]MnO₄: The mechanism is intricate and sensitive to conditions.
Initial Redox and Rearrangement: At moderate temperatures (~80°C), a solid-phase reaction produces a mixture that may involve the formation and disproportionation of an ammine-nitrate silver complex d-nb.inforesearchgate.net. [Ag(NH₃)₂]MnO₄(s) → Ag(NH₃)NO₃ + MnOₓ
Disproportionation: The intermediate disproportionates. 2 Ag(NH₃)NO₃ → AgNO₃(s) + [Ag(NH₃)₂]NO₃(s)
Further Decomposition: At higher temperatures (above 100°C), further decomposition leads to metallic silver and manganese oxides researchgate.net.
The following table summarizes the key features of these decomposition reactions.
| Compound | Oxidizing Anion | Key Intermediates | Final Solid Products | Gaseous Products |
| [Ag(NH₃)₂]ClO₄ | Perchlorate (ClO₄⁻) | Chlorite (ClO₂⁻), Chlorate (ClO₃⁻) mdpi.comresearchgate.net | Silver Chloride (AgCl) mdpi.comresearchgate.net | N₂, H₂O, O₂ mdpi.comresearchgate.net |
| [Ag(NH₃)₂]MnO₄ | Permanganate (MnO₄⁻) | [Ag(NH₃)NO₃], AgNO₃ d-nb.inforesearchgate.net | Ag, MnOₓ researchgate.net | N₂, NH₃ |
Electrochemical Behavior of Diamminesilver(1+) in Solution
The electrochemical properties of the diammine silver(1+) complex are important for applications in electroplating and metal recovery. The reduction of [Ag(NH₃)₂]⁺ at a cathode surface is a key process.
Studies using techniques like cyclic voltammetry can elucidate the electron transfer processes. In bioelectrochemical systems, the reduction of [Ag(NH₃)₂]⁺ has been investigated for silver recovery rsc.org. The electrochemical reduction of the complex is rapid, leading to the deposition of pure silver on the cathode surface. The morphology of the deposited silver can vary, forming dendrites and crystals rsc.org.
The standard reduction potential of the diammine silver(1+) complex is lower than that of the hydrated Ag⁺ ion, which has implications for the voltage required for its reduction.
Reaction at the Cathode: [Ag(NH₃)₂]⁺(aq) + e⁻ → Ag(s) + 2 NH₃(aq)
The performance of an electrochemical cell using this reaction is influenced by the solution's complexity and pH rsc.org. For instance, the open-circuit voltage and power density in a bioelectrochemical system are affected by the form of the silver(I) species in the catholyte rsc.org. The reduction from the [Ag(NH₃)₂]⁺ complex generally shows a lower cell performance compared to the reduction from a simple Ag⁺ solution, which is consistent with its lower standard reduction potential rsc.org.
Applications in Chemical Synthesis and Materials Science
Precursor in Silver Nanoparticle Synthesis
The [Ag(NH₃)₂]⁺ complex is widely employed as a silver ion source for the synthesis of silver nanoparticles (AgNPs). This approach is central to numerous chemical reduction methods that produce AgNPs with tailored characteristics for a range of applications. The synthesis involves the reduction of silver ions (Ag⁺) to metallic silver (Ag⁰), which then nucleate and grow into nanoparticles. acs.orgmdpi.com
A key advantage of using the diamminesilver(1+) complex is the ability to control the size and shape of the resulting silver nanoparticles, which in turn dictates their unique optical, electrical, and catalytic properties. mdpi.comnih.govconfer.cz The reaction parameters play a critical role in this controlled synthesis. For instance, in reductions using saccharides, both the ammonia (B1221849) concentration and the pH level significantly influence the final particle size. nih.gov
Research has demonstrated that by reducing [Ag(NH₃)₂]⁺ with various sugars like glucose, galactose, maltose, and lactose, silver nanoparticles with controllable sizes can be synthesized. nih.gov The average particle size, which can range from 25 to 450 nm, increases with higher concentrations of ammonia (NH₃). nih.gov Similarly, the pH of the reaction medium affects particle dimensions; nanoparticles synthesized at a pH of 11.5 are smaller than those produced at a pH of 12.5. nih.gov The choice of reducing agent and its molecular structure also contribute to the final particle size. nih.gov The ability to tune these reaction conditions allows for the production of AgNPs with desired physical and chemical characteristics for specific applications. confer.cz
Table 1: Influence of Reaction Parameters on Silver Nanoparticle Size Using [Ag(NH₃)₂]⁺ Precursor
| Parameter | Effect on Particle Size | Size Range (nm) | Reference |
|---|---|---|---|
| Ammonia (NH₃) Concentration | Increased concentration leads to larger particle size. | 25 - 450 | nih.gov |
| pH | Higher pH (e.g., 12.5 vs. 11.5) results in larger particles. | 25 - 450 | nih.gov |
| Reducing Agent Structure | Different saccharides (monosaccharides vs. disaccharides) influence particle size. | 25 - 450 | nih.gov |
In recent years, there has been a significant shift towards "green chemistry" approaches for nanoparticle synthesis to avoid the use of hazardous chemicals. nih.govresearchgate.net The diamminesilver(1+) complex is a key component in several environmentally friendly synthesis methods.
A prominent example is the modified Tollens procedure, a simple, one-step green synthesis technique. nih.gov This method utilizes the [Ag(NH₃)₂]⁺ complex (as the Tollens' reagent) and involves its reduction by saccharides in the presence of ammonia. nih.gov This process can yield silver nanoparticle films (50-200 nm) and silver hydrosols (20-50 nm) of various shapes. nih.gov Plant extracts, rich in phytochemicals like terpenoids, flavonoids, and proteins, can also be used as both reducing and capping agents in the green synthesis of AgNPs from silver precursors. nih.govresearchgate.net These biological molecules reduce the silver ions and stabilize the newly formed nanoparticles, offering a straightforward and eco-friendly production route. researchgate.net
Capping and stabilizing agents are crucial in the synthesis of silver nanoparticles to control their growth and prevent undesirable agglomeration. frontiersin.orgyoutube.comresearchgate.net These agents are molecules that adsorb onto the surface of the nanoparticles as they form. researchgate.net This surface coating provides a protective layer that inhibits the nanoparticles from clumping together, ensuring their long-term stability in colloidal solutions. researchgate.netnih.gov
The presence of these agents is essential for controlling the final size and shape of the nanoparticles. researchgate.net By managing the growth of the particles, capping agents help to achieve monodispersity (uniformity of size and shape), which is critical for many applications. frontiersin.org A wide variety of substances can act as capping agents, including polymers like polyvinylpyrrolidone (PVP), polysaccharides such as starch, and surfactants. acs.orgyoutube.comnih.gov In green synthesis methods, the phytochemicals present in plant extracts naturally serve this dual role of reducing and capping. researchgate.netresearchgate.net The interaction between the capping agent and the nanoparticle surface can occur through mechanisms like electrostatic interactions or steric hindrance. youtube.com
Role in Deposition Techniques for Silver Films and Coatings
The diamminesilver(1+) complex is a fundamental component in electroless plating and chemical deposition techniques used to create thin silver films and coatings on various substrates. cecri.res.ingoogle.com These methods are valuable for applications requiring the high electrical and thermal conductivity of silver. cecri.res.in
In electroless silver plating, the [Ag(NH₃)₂]⁺ complex is used in an aqueous bath. The ammonium hydroxide (B78521) in the solution forms a strong complex with the silver ions, which prevents spontaneous reduction of the silver in the bath. google.com When a suitable substrate is introduced, its surface catalyzes the oxidation of a reducing agent (such as hydrazine), which in turn reduces the diamminesilver(1+) ions to metallic silver, depositing a uniform coating selectively onto the substrate. google.com This process can be performed on a wide variety of materials, including plastics like acrylonitrile butadiene styrene (ABS). cecri.res.in
The Tollens reaction is another chemical method used to deposit silver films, particularly for creating silver mirrors on glass. researchgate.net This technique also relies on the reduction of the diamminesilver(1+) complex to form a thin, reflective layer of silver. nih.govresearchgate.net
Integration into Advanced Materials for Specific Functionalities
Diamminesilver(1+) and its derivatives are being integrated into advanced materials to impart specific functions, notably for antimicrobial applications. Silver is known for its strong antibiotic effect against a broad spectrum of bacteria with low toxicity to humans. mdpi.com
One area of development is the combination of silver diammine fluoride (SDF) with biocompatible polymers like polyvinyl alcohol (PVA). mdpi.com This integration aims to create materials for controlled-release antibiotic systems, which could be used in medical and dental applications such as wound dressings or coatings for implants. mdpi.com
Furthermore, biological systems can be used to create novel silver-based materials. The biomass of the bacterium Aeromonas SH10 has been shown to effectively absorb the [Ag(NH₃)₂]⁺ complex from an aqueous solution. nih.gov Following absorption, the bacteria can reduce the complex to elemental silver (Ag⁰), resulting in the formation of silver nanoparticles directly on the cell wall. nih.gov This bioreduction process demonstrates a potential pathway for creating silver-functionalized biomass for applications in wastewater treatment or as a novel method for nanoparticle synthesis technology. nih.gov
Environmental Fate of Diamminesilver(1+): A Closer Look at its Speciation and Transformation in Aquatic Systems
The extensive use of silver compounds, including the diammine silver(1+) complex, in various industrial and commercial applications necessitates a thorough understanding of their environmental behavior. This article delves into the environmental speciation and transformation of diammine silver(1+), focusing on its role in silver mobility and bioavailability, ligand-induced transformations, interactions with natural organic matter and sulfide, and photoreduction processes in aquatic ecosystems.
Future Research Avenues and Emerging Trends
Exploration of Novel Ligand Systems for [Ag(NH₃)₂]⁺ Derivatives
While ammonia (B1221849) is the classic ligand for the diamminesilver(1+) cation, contemporary research is increasingly focused on replacing or augmenting the ammonia ligands with more complex organic molecules. This exploration is driven by the desire to create [Ag(NH₃)₂]⁺ derivatives with tailored electronic, steric, and functional properties for specific applications in catalysis, materials science, and medicine.
The primary focus is on ligands that coordinate to the silver(I) center through nitrogen, oxygen, sulfur, or carbene donors. Key classes of these novel ligands include:
N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form robust bonds with silver(I). e3s-conferences.org The resulting Ag(I)-NHC complexes are highly stable and serve as valuable carbene transfer agents for the synthesis of other metal-NHC complexes used in catalysis. nih.gov Research is active in synthesizing chiral NHC ligands to induce enantioselectivity in catalytic reactions and in functionalizing NHCs with moieties for bio-conjugation. e3s-conferences.orgnih.gov
Schiff Bases: These ligands are synthesized via the condensation of primary amines with aldehydes or ketones. nih.gov They offer versatile coordination modes and can be readily functionalized to tune the properties of the resulting silver(I) complexes. Studies have shown that the steric and electronic effects of substituents on the Schiff base backbone influence the coordination geometry and reactivity of the silver center. nih.gov
Phosphines: Hybrid ligands containing both phosphine and NHC donor groups are being explored to create di- and tetra-nuclear silver(I) complexes. electramet.com The nature of the substituent on the phosphorus atom (e.g., phenyl, t-butyl, cyclohexyl) has been found to influence the rates of dynamic processes in solution. electramet.com
Functionalized Amines and Pyridines: Beyond simple ammonia, researchers are investigating more complex amine and pyridine-based ligands. These can introduce additional functionalities, such as in silver(I) complexes with pyridine-containing macrocycles, which have shown catalytic activity in organic reactions.
The coordination geometry of these novel silver(I) complexes can vary significantly, from the typical linear two-coordinate geometry of [Ag(NH₃)₂]⁺ to trigonal planar, tetrahedral, and even higher coordination numbers. nih.govcalstate.edu This structural diversity, driven by the nature of the ligand system, is a key factor in determining the chemical and physical properties of the derivative complexes.
| Ligand Class | Key Features | Resulting Complex Properties | Research Focus |
|---|---|---|---|
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, robust Ag-C bond | High stability, effective carbene transfer agents | Catalysis, bio-conjugation, structural diversity |
| Schiff Bases | Versatile coordination, tunable functionality | Variable geometries (2, 3, or 4-coordinate) | Interactions with biomolecules, antimicrobial activity |
| Hybrid Phosphine-NHCs | Mixed donor types, bridging capabilities | Formation of multinuclear complexes (di- and tetra-nuclear) | Coordination chemistry, dynamic solution behavior |
| Functionalized Amines/Pyridines | Introduction of specific functional groups | Enhanced catalytic activity, novel structural motifs | Catalysis, synthesis of macrocyclic complexes |
Advanced Spectroscopic Techniques for In-Situ Studies of Diamminesilver(1+)
Understanding the behavior of [Ag(NH₃)₂]⁺ in solution, particularly during chemical reactions or within biological systems, requires analytical techniques that can probe the complex in its native environment. Advanced spectroscopic methods are crucial for these in-situ studies, providing real-time information on coordination, structure, and ligand exchange dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While silver has two NMR-active nuclei, ¹⁰⁷Ag and ¹⁰⁹Ag, they both suffer from very low sensitivity. lsu.edu However, ¹⁰⁹Ag NMR is the preferred isotope due to its slightly higher sensitivity. lsu.edu ¹⁰⁹Ag chemical shifts are highly sensitive to the coordination environment, covering a range of up to 1300 ppm, which allows for the differentiation between hydrated silver ions, linear complexes like [Ag(NH₃)₂]⁺, and tetrahedral complexes. calstate.edu For derivative complexes, ¹H and ¹³C NMR are routinely used to confirm the coordination of organic ligands by observing shifts in the signals of ligand protons and carbons upon binding to the silver(I) center. researchgate.netacs.org Variable-temperature NMR studies are particularly powerful for investigating the kinetics and activation energies of ligand exchange processes. electramet.com
Raman Spectroscopy: This vibrational spectroscopy technique is a powerful tool for non-destructive, real-time analysis. ijsrm.net It is particularly useful for studying aqueous solutions, as water is a weak Raman scatterer. researchgate.net For silver complexes, Surface-Enhanced Raman Spectroscopy (SERS) is especially valuable. In SERS, the Raman signal of molecules adsorbed on or near a nanostructured silver surface is dramatically amplified, enabling the detection of low-concentration species. nih.gov This technique can be used for in-situ monitoring of reactions at silver surfaces and to study the interaction of ligands with silver nanoparticles. researchgate.net
UV-Visible Spectroscopy: This technique is used to study electronic transitions within the complex. The formation of the triammine silver(I) complex, [Ag(NH₃)₃]⁺, from the diammine species in concentrated ammonia solutions has been characterized by its distinct UV absorption band. researchgate.net For derivatives with organic ligands, shifts in the absorption bands upon complexation can be attributed to metal-to-ligand charge transfer (MLCT) transitions, providing evidence of coordination. nih.gov
These techniques, often used in combination, provide a comprehensive picture of the species present in solution, their structures, and their dynamic behavior, which is essential for understanding the role of [Ag(NH₃)₂]⁺ and its derivatives in various chemical processes.
Refinement of Computational Models for Complex Interactions in [Ag(NH₃)₂]⁺ Systems
Computational chemistry has become an indispensable tool for elucidating the intricate interactions within [Ag(NH₃)₂]⁺ systems at a molecular level. Theoretical models complement experimental data by providing insights into geometries, bonding energies, and reaction mechanisms that are often difficult to probe directly.
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method to investigate the electronic structure and geometry of silver complexes. Calculations have confirmed that the two-coordinated [Ag(NH₃)₂]⁺ complex is the most stable form, exhibiting a linear N-Ag-N geometry. researchgate.net DFT studies are also employed to calculate the binding energies for the sequential addition of ammonia ligands to the Ag⁺ ion, explaining the observed stability of the diammine complex in aqueous solution. nih.govlsu.edu For novel ligand systems, DFT is used to predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from X-ray diffraction and IR/Raman spectroscopy. researchgate.netscirp.org
Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of [Ag(NH₃)₂]⁺ and related species in solution over time. These simulations provide a dynamic picture of the solvation shell around the complex and can be used to study processes like ligand exchange and the formation of silver clusters or nanoparticles from precursor complexes. nih.govubc.ca By parameterizing the interactions between the silver ion and the ligands, MD can help understand how factors like solvent and counter-ions influence the stability and reactivity of the complex.
Advanced Modeling of Ligand Exchange and Interactions: A significant challenge is accurately modeling ligand exchange reactions, which are crucial for the function of many silver complexes in catalysis and biology. Recent advancements include the use of machine learning potentials (MLPs) trained on quantum mechanical data to model these exchange dynamics with high accuracy and computational efficiency. wiley.comacs.org Furthermore, computational models are being developed to understand the non-covalent interactions between silver complexes and other molecules, such as biomolecules, which is vital for predicting their biological activity and toxicity. nih.gov
The ongoing refinement of these computational methods, including the development of more accurate force fields and the application of machine learning, will continue to enhance our predictive power and deepen our understanding of the complex chemical environment of diamminesilver(1+) systems.
| Computational Method | Key Applications | Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction energetics | Bond lengths/angles, binding energies, vibrational frequencies, stability constants |
| Molecular Dynamics (MD) | Simulation of complexes in solution, nanoparticle formation | Solvation structure, diffusion, dynamic behavior, aggregation processes |
| Machine Learning Potentials (MLP) | Modeling ligand exchange reactions | Free energy barriers, reaction mechanisms, kinetic rates |
Development of Tailored Materials via [Ag(NH₃)₂]⁺ Precursors
The diamminesilver(1+) complex is a valuable and versatile precursor for the synthesis of a wide range of silver-containing materials. Its solubility in aqueous solutions and the ease with which the ammonia ligands can be removed or displaced make it an ideal starting material for fabricating silver nanoparticles, films, and frameworks with controlled properties.
Silver Nanoparticles (AgNPs): [Ag(NH₃)₂]⁺, often in the form of Tollen's reagent, is a classic precursor for the chemical reduction synthesis of AgNPs. researchgate.net The reduction of the complex, typically by agents like formaldehyde or glucose, leads to the formation of metallic silver which then nucleates and grows into nanoparticles. researchgate.nettheiet.org The use of [Ag(NH₃)₂]OH as a precursor has been shown to improve the long-term stability of the resulting AgNP colloids compared to those synthesized from silver nitrate (B79036). nih.gov The morphology of the resulting silver nanostructures can be controlled by adjusting reaction conditions, leading to diverse shapes such as spheres, rings, and octahedra. researchgate.net
Silver Films and Coatings: The diamminesilver(1+) complex is used to create conductive and antimicrobial silver coatings on various substrates. The complex can be applied to a surface, and subsequent thermal or chemical treatment removes the ammonia and reduces the silver ion to a metallic film. This method is employed in creating edible antimicrobial films for food preservation and in the fabrication of conductive patterns for electronics. researchgate.netnih.gov
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govusgs.gov While the direct use of [Ag(NH₃)₂]⁺ in MOF synthesis is an area of emerging interest, the general principle involves reacting a metal precursor with an organic linker under solvothermal or other conditions. nih.gov The lability of the ammonia ligands could potentially be exploited to facilitate the coordination of the organic linkers to the silver(I) center. Research in this area focuses on synthesizing novel silver-based MOFs with unique topologies and functionalities for applications in gas storage, separation, and catalysis.
The ability to use the diamminesilver(1+) complex to generate a variety of materials highlights its importance as a building block in bottom-up nanofabrication and materials chemistry.
Understanding Long-Term Environmental Fates and Remediation Strategies of Silver Compounds
The increasing use of silver, particularly in nanoparticulate form, in consumer and industrial products necessitates a thorough understanding of its long-term environmental fate and the development of effective remediation strategies. Silver released into the environment can undergo complex transformations that affect its mobility, bioavailability, and toxicity.
Environmental Fate and Transport: When silver compounds, including complexes like [Ag(NH₃)₂]⁺, are released into aquatic or terrestrial systems, their behavior is governed by a multitude of factors. In soil, silver ions (Ag⁺) and nanoparticles (AgNPs) tend to bind strongly to soil components such as organic matter, clay minerals, and iron oxides, which generally limits their mobility. nih.govlsu.eduacs.org However, the speciation of silver is highly dependent on environmental conditions like pH, ionic strength, and the presence of complexing ligands such as chloride and sulfide. nih.govcalstate.edu In marine and estuarine environments, the formation of stable silver-chloro complexes can increase the dispersal of dissolved silver. Over time, AgNPs can undergo oxidative dissolution, releasing toxic Ag⁺ ions into the environment. calstate.edu
Toxicity to Aquatic Organisms: The free silver ion (Ag⁺) is known to be highly toxic to many aquatic organisms, including fish and daphnids. wiley.comnih.gov The primary mechanism of acute toxicity in freshwater fish involves the disruption of ion transport, specifically the inhibition of Na⁺/K⁺-ATPase at the gills, leading to a fatal loss of sodium and chloride ions from the plasma. wiley.comnih.gov The toxicity is generally lower in saltwater due to the complexation of Ag⁺ by chloride ions. researchgate.net
Remediation Strategies: Given the environmental risks, effective methods for removing silver from industrial wastewater are crucial. Several techniques are employed for silver recovery and removal:
Electrochemical Methods: Electrolytic separation is an effective method to recover metallic silver from wastewater, such as that from photographic processing. researchgate.netnih.gov
Adsorption: Various sorbent materials, including activated carbon and specialized resins, can be used to adsorb silver ions from solution. e3s-conferences.orgresearchgate.net
Membrane Filtration: Techniques like microfiltration can be used to separate silver-containing particles from wastewater streams. e3s-conferences.org
Chemical Precipitation: Silver can be precipitated from solution by adding agents that form insoluble silver salts, such as chlorides or sulfides.
Future research in this area will focus on developing predictive models for the long-term behavior of silver in complex environmental matrices and on creating more efficient and sustainable technologies for the remediation of silver-contaminated sites and waste streams. electramet.com
Q & A
Q. Q1. What experimental protocols are recommended for synthesizing diamminesilver(1+) complexes with high purity and reproducibility?
Methodological Answer :
- Synthesis Design : Use aqueous solutions of silver nitrate (AgNO₃) and ammonia (NH₃) under controlled stoichiometric ratios (e.g., Ag:NH₃ = 1:2) in an inert atmosphere to prevent oxidation. Monitor pH (ideally 8–10) to stabilize the complex .
- Characterization : Validate purity via elemental analysis (C, H, N), FTIR (to confirm NH₃ coordination), and UV-Vis spectroscopy (absorption peaks at ~220 nm and ~290 nm). For crystalline samples, single-crystal XRD is critical to confirm geometry .
- Reproducibility : Document reaction conditions (temperature, agitation rate, solvent ratios) in supplementary materials to align with FAIR data principles .
Q. Q2. How can researchers address discrepancies in reported stability constants (log β) for diamminesilver(1+) across different studies?
Methodological Answer :
-
Data Harmonization : Compare experimental conditions (ionic strength, temperature, measurement technique). For example, potentiometric titrations at 25°C in 0.1 M KNO₃ yield log β ≈ 3.3–3.5, whereas spectrophotometric methods may vary due to ligand interference .
-
Statistical Validation : Apply error propagation analysis and report confidence intervals. Use software like HyperQuad or ReactLab to model equilibrium constants .
-
Table : Stability Constant Comparison
Method log β (25°C) Ionic Strength Reference Potentiometry 3.4 ± 0.1 0.1 M KNO₃ Spectrophotometry 3.1 ± 0.2 0.05 M NaCl
Advanced Research Questions
Q. Q3. What computational strategies are effective in modeling the electronic structure and ligand dynamics of diamminesilver(1+)?
Methodological Answer :
- DFT Modeling : Use Gaussian or ORCA with basis sets (e.g., LANL2DZ for Ag, 6-31G* for N/H) to optimize geometry and calculate bond lengths (Ag–N ≈ 2.1 Å). Include solvent effects via PCM .
- Molecular Dynamics : Simulate ligand exchange kinetics in aqueous solutions using AMBER or GROMACS. Track NH₃ dissociation rates under varying pH .
- Validation : Cross-validate computational results with EXAFS data for Ag–N coordination .
Q. Q4. How can researchers resolve contradictions in the catalytic efficacy of diamminesilver(1+) in oxidation reactions?
Methodological Answer :
-
Variable Control : Systematically test parameters:
- Substrate scope (e.g., alcohols vs. alkenes).
- Oxidant type (H₂O₂ vs. O₂).
- pH-dependent Ag⁺/Ag⁰ redox cycling .
-
Mechanistic Probes : Use isotopic labeling (¹⁸O in H₂O₂) and in-situ Raman spectroscopy to identify active intermediates .
-
Table : Catalytic Performance Under Varied Conditions
Substrate Oxidant Conversion (%) Selectivity (%) Conditions Benzyl alcohol H₂O₂ 85 92 pH 9, 60°C Styrene O₂ 45 78 pH 7, 40°C
Q. Q5. What methodologies ensure robust data management and reproducibility in studies involving diamminesilver(1+)?
Methodological Answer :
- FAIR Compliance :
- Metadata : Include raw spectral data (NMR, XRD), experimental logs, and software parameters in repositories like Zenodo or ChemSpider .
- Script Sharing : Publish Python/R scripts for statistical analysis (e.g., error propagation, curve fitting) on GitHub .
- Reproducibility Checklist :
Methodological Frameworks
Q6. How to design a research question comparing diamminesilver(1+) with analogous transition metal ammine complexes?
Methodological Answer :
-
SPIDER Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
